molecular formula C11H14N4O2 B1375853 Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate CAS No. 1394003-94-1

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Cat. No.: B1375853
CAS No.: 1394003-94-1
M. Wt: 234.25 g/mol
InChI Key: JHESLHSAPMWRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate (CAS: 1394003-94-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core modified with a tert-butyl carbamate group. With a molecular weight of 234.25 g/mol (C₁₁H₁₄N₄O₂), it is primarily used in research settings for drug discovery and chemical biology . Key properties include:

  • Solubility: Requires solvents like DMSO for stock solutions (10 mM).
  • Storage: Stable at room temperature (RT) when sealed, but stock solutions stored at -80°C or -20°C degrade within 6 months or 1 month, respectively.
  • Purity: >95%, validated by HPLC and spectral analyses (1H NMR, LCMS) .

Properties

IUPAC Name

tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESLHSAPMWRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core

  • Typical starting materials include 5-aminopyrazoles reacted with diethyl malonate or ethyl 3-ethoxyprop-2-enoate in the presence of bases such as sodium ethanolate or sodium hydride.
  • Reaction conditions often employ reflux or heating in polar aprotic solvents like DMF.
  • Yields for cyclocondensation steps are generally high (e.g., 87–89%) indicating efficient core formation.

Halogenation and Functionalization

  • Chlorination of pyrazolo[1,5-a]pyrimidin-2-ones with phosphorus oxychloride (POCl₃) at elevated temperatures (~110°C) yields 5-chloropyrazolo[1,5-a]pyrimidines with moderate yields (~61%).
  • Bromination using N-bromosuccinimide (NBS) at room temperature selectively introduces bromine at the 3-position with high yields (~82–94%).
  • These halogenated intermediates serve as key substrates for further nucleophilic substitutions or cross-coupling reactions.

Introduction of the tert-Butyl Carbamate Group

  • The tert-butyl carbamate group is introduced via reaction of the pyrazolo[1,5-a]pyrimidine amine derivatives with tert-butyl isocyanate or Boc-protecting reagents.
  • This reaction typically occurs under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate carbamate formation.
  • Reaction temperatures range from room temperature to slightly elevated temperatures to optimize conversion and yield.

Microwave-Assisted and Ultrasound-Enhanced Methods

  • Microwave-assisted synthesis has been reported to accelerate reaction rates and improve yields compared to conventional heating, reducing reaction times from hours to minutes.
  • Ultrasound irradiation enhances mass transfer and regioselectivity, further shortening reaction times and improving product purity.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 5-Aminopyrazole + diethyl malonate, NaOEt, DMF, reflux 87–89 Efficient formation of pyrazolo[1,5-a]pyrimidine core
2 Chlorination POCl₃, DMF, 110°C ~61 Selective chlorination at C5 position
3 Bromination NBS, DMF, RT 82–94 Regioselective bromination at C3 position
4 Nucleophilic substitution Amine or alcohol nucleophiles, K₂CO₃, RT 63–94 Introduction of functional groups
5 Boc protection (carbamate formation) tert-Butyl isocyanate, triethylamine, anhydrous conditions, RT to mild heat 70–90* Formation of tert-butyl carbamate group

*Yield range based on literature examples.

Reaction Mechanism Insights and Optimization

  • The Boc group formation proceeds via nucleophilic attack of the amine on tert-butyl isocyanate, facilitated by base catalysis.
  • Halogenation reactions are regioselective due to electronic effects of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring, directing electrophilic substitution.
  • Microwave and ultrasound methods improve reaction kinetics by enhancing molecular collisions and energy transfer, leading to higher yields and selectivity.

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification typically involves column chromatography using ethyl acetate/petroleum ether mixtures.
  • Final compounds are characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

  • Multi-step syntheses starting from commercially available aminopyrazoles and diethyl malonate provide efficient routes to the pyrazolo[1,5-a]pyrimidine scaffold.
  • Halogenation and nucleophilic substitutions enable versatile functionalization, critical for subsequent carbamate formation.
  • Boc protection via tert-butyl isocyanate under mild conditions yields tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate in good to excellent yields.
  • Microwave and ultrasound-assisted methods offer significant improvements in reaction efficiency and product yield.
  • The compound serves as a key intermediate in kinase inhibitor development, underscoring the importance of optimized synthetic routes.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed deprotection to yield the free amine. This reaction facilitates further functionalization of the pyrazolo[1,5-a]pyrimidine scaffold:

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

  • Hydrochloric acid (HCl) in dioxane

Example :
Deprotection of tert-butyl N-(5-chloropyrazolo[1,5-a]pyrimidin-7-yl)carbamate with TFA yields 7-aminopyrazolo[1,5-a]pyrimidine, a key intermediate for kinase inhibitor synthesis .

Halogenation Reactions

Electrophilic halogenation occurs at electron-rich positions of the pyrazolo[1,5-a]pyrimidine ring, enabling subsequent cross-coupling or substitution.

Reaction Type Reagents Position Product Yield
ChlorinationPOCl₃, DMF, 110°CC55-Chloropyrazolo[1,5-a]pyrimidine61%
BrominationNBS, DMF, RTC33-Bromo-5-chloropyrazolo[1,5-a]pyrimidine94%

Bromination proceeds regioselectively at C3 due to the directing effect of adjacent nitrogen atoms .

Nucleophilic Aromatic Substitution

Halogenated derivatives undergo nucleophilic substitution with amines, alcohols, or thiols:

Key Examples :

  • Ether Formation :
    3-Bromo derivatives react with 2-(2-aminoethoxy)ethanol under Mitsunobu conditions (DEAD, PPh₃) to form ether-linked macrocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C and C–N bond formation at halogenated positions:

Reaction Catalyst Substrate Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃3-Bromo derivativeBiarylpyrazolo[1,5-a]pyrimidine
Buchwald-HartwigPdCl₂(dtbpf), XPhos5-Chloro derivativeArylaminopyrazolo[1,5-a]pyrimidine

These reactions exhibit tolerance for sterically hindered substrates, enabling diversification of the heterocyclic core .

Reductive Amination

The primary amine (post-Boc deprotection) participates in reductive amination with ketones or aldehydes:

Conditions :

  • NaBH(OAc)₃, acetic acid, RT

  • Substrates: Morpholine, tert-butylpiperazine

Application :
This method introduces branched alkylamines at the C2 position, enhancing kinase inhibitory activity (IC₅₀ = 8 nM against CK2α) .

Stability and Reactivity Trends

The pyrazolo[1,5-a]pyrimidine ring exhibits the following reactivity hierarchy:

  • C5 > C3 for electrophilic substitution (due to electronic effects)

  • C7 amine participates in hydrogen bonding with kinase ATP pockets

  • Boc group stabilizes the amine during synthetic manipulations

Comparative Analysis of Derivatives

Derivative Modification Biological Activity
5-Morpholino variant C5 substitutionCK2 inhibition (ΔTₘ = 8.2°C)
3-Bromo-5-phenyl variant Suzuki couplingAnticancer lead optimization
7-Amino variant Boc deprotectionmTOR inhibition (IC₅₀ = 12 nM)

Scientific Research Applications

Biological Activities

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate has been investigated for its potential as an inhibitor in various biological pathways. Its applications can be categorized as follows:

Anticancer Activity

Research indicates that compounds with a pyrazolo-pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit growth in cancer cell lines such as MDA-MB-231 (human breast cancer) . The compound's ability to mimic biogenic purines enhances its potential as a drug candidate for cancer therapy.

Enzyme Inhibition

The compound has been explored for its inhibitory effects on specific kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a critical role in endocytosis—a process essential for synaptic vesicle recycling . This inhibition could have implications for treating diseases related to synaptic dysfunction.

Pharmacological Research

The structural characteristics of this compound allow it to act on multiple targets within the body, making it a versatile candidate for further pharmacological studies. Its interactions with various biological targets are crucial for understanding its mechanism of action and therapeutic potential .

Recent studies have highlighted the promising applications of this compound in drug development:

  • Cancer Research : A study demonstrated that derivatives based on this compound exhibited selective inhibition against various cancer cell lines, suggesting a pathway for developing targeted therapies .
  • Enzymatic Inhibition : Another research effort focused on optimizing the molecular structure to enhance AAK1 inhibition potency, with implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Suzuki-Miyaura coupling is widely used to introduce aryl/heteroaryl groups (e.g., 14f, 13k) . Bromination (e.g., 152) and borylation (e.g., 173) enable further functionalization .
  • Yield Variability : Yields range from 62% (14f) to 92% (128b), influenced by steric hindrance and reaction conditions .

Physicochemical Properties

  • Molecular Weight : The target compound (234.25 g/mol) is smaller than derivatives like 173 (555.31 g/mol) due to bulky boronate esters .
  • Solubility : Lipophilic groups (e.g., tert-butyl carbamate) reduce aqueous solubility, necessitating organic solvents like DMSO . In contrast, sulfonyl groups (e.g., 14f) enhance polarity .
  • Stability : Brominated (152) and iodinated (128b) derivatives are stable at RT but prone to decomposition under light/moisture .

Critical Analysis of Structural Modifications

  • Position 3 Modifications : Iodo (13k) and bromo (152) groups enable cross-coupling reactions, whereas ethyl (173) or phenyl groups modulate steric effects .
  • Position 5/6 Modifications : Methyl groups (14a, 14f) enhance metabolic stability, while boronate esters (173) facilitate prodrug strategies .
  • Position 7 Modifications : Pyridinylmethyl groups (13k, 14f) improve binding to metal-dependent enzymes, as seen in kinase inhibitors .

Biological Activity

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and supporting research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is known to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have identified its role as a selective inhibitor of casein kinase 2 (CK2) and other kinases implicated in cancer progression and cell signaling pathways .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit CK2 and Pim-1 kinases effectively, which are critical in regulating cell growth and survival. The inhibition of these kinases can lead to reduced cell proliferation in cancer cells .
  • Cancer Therapeutics : Research indicates that derivatives of pyrazolo[1,5-A]pyrimidine have demonstrated significant anticancer activity across various cancer cell lines. For example, one study reported a mean growth inhibition of 43.9% across 56 different cancer cell lines .
  • Selectivity and Potency : The compound's selectivity for specific kinases has been highlighted in multiple studies. For instance, certain derivatives showed IC50 values as low as 8 nM for CK2α, indicating potent inhibitory effects .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition of CK2 : A study optimized pyrazolo[1,5-A]pyrimidines to yield selective CK2 inhibitors. The synthesized compounds were tested against a panel of 56 kinases using differential scanning fluorimetry (DSF), revealing several potent inhibitors with high selectivity for CK2 .
  • Pim-1 Inhibition : Another investigation focused on the inhibition of Pim-1 kinase, which is associated with cancer progression. The study demonstrated that specific compounds could suppress the phosphorylation of BAD protein at submicromolar concentrations, indicating significant cellular activity .
  • Anticancer Activity : A comprehensive evaluation across multiple cancer cell lines showed that certain derivatives not only inhibited kinase activity but also induced apoptosis and cell cycle arrest in treated cells. For example, compounds were found to cause significant G0–G1 phase arrest in cancer cells compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseIC50 (nM)Effect Observed
CK2 InhibitionCK2α8High selectivity and potency
Pim-1 InhibitionPim-1<100Suppressed BAD phosphorylation
Anticancer ActivityVariousVariesMean GI% inhibition across 56 lines: 43.9%

Table 2: Selective Inhibitors Derived from this compound

Compound IDTarget KinaseSelectivity ScoreNotable Findings
IC19CK2HighPotent inhibitor with low cytotoxicity
IC20CK2ModerateGood cellular tool compound

Q & A

Q. What are the established synthetic routes for tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate derivatives?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl equivalents. For tert-butyl carbamate-substituted derivatives, a key step is the introduction of the tert-butyl carbamate group via Boc protection. Common methods include:

  • Cyclocondensation under conventional heating : Reacting 5-aminopyrazoles with acetylenic esters or 1,3-diketones in aqueous media, often catalyzed by KHSO₄ .
  • Microwave-assisted synthesis : Accelerating reaction rates and improving yields compared to traditional heating .
  • Ultrasound irradiation : Enhances regioselectivity and reduces reaction time (e.g., 30–60 minutes vs. hours) by improving mass transfer .

Q. What pharmacological activities are associated with the pyrazolo[1,5-a]pyrimidine scaffold?

This scaffold exhibits diverse bioactivities, including:

  • Kinase inhibition : CDK2, CDK9, Pim kinases, and BMP receptors, with IC₅₀ values ranging from nM to μM .
  • Anticancer activity : Growth inhibition in cell lines (e.g., breast, lung) via apoptosis induction .
  • Immunomodulatory effects : Treatment of psoriasis and systemic lupus erythematosus (SLE) by targeting inflammatory pathways .
  • Enzyme inhibition : ALK2/ALK3 selectivity for bone morphogenetic protein (BMP) signaling modulation .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?

Regioselectivity depends on the electronic and steric properties of reactants:

  • Substituent effects : Electron-withdrawing groups on 1,3-dicarbonyl compounds favor formation of the 5-substituted isomer .
  • Reaction media : Polar solvents (e.g., water) or ultrasound irradiation improve selectivity by stabilizing transition states .
  • Catalyst optimization : Acidic catalysts like KHSO₄ promote cyclization while minimizing side products .

Q. What strategies resolve discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (e.g., ALK2 vs. ALK3) .
  • Substituent positioning : Trifluoromethyl groups at position 2 enhance kinase affinity but reduce solubility, impacting in vivo efficacy .
  • Metabolic stability : Boc-protected derivatives (e.g., tert-butyl carbamate) improve pharmacokinetics but may mask active sites .
    Methodological recommendation : Conduct parallel assays under standardized conditions and use computational modeling (e.g., docking studies) to rationalize structure-activity relationships (SAR) .

Q. How do structural modifications at position 7 influence kinase inhibitory activity?

Position 7 is critical for target engagement:

  • Electron-donating groups (e.g., methoxy) : Enhance binding to ATP pockets in CDK2 (e.g., IC₅₀ = 12 nM) .
  • Bulkier substituents (e.g., trifluoromethyl) : Improve selectivity for ALK2 over ALK3 by occupying hydrophobic subpockets .
  • Aminoethyl chains : Introduce hydrogen-bonding interactions with residues like Lys89 in Pim-1 kinase .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₁H₁₆FN₃O₃ for CAS 1799420-92-0) .
  • X-ray crystallography : Resolve ambiguous regioselectivity in solid-state structures .
  • HPLC purity analysis : Ensure >95% purity for biological testing .

Methodological Guidance

Q. How to design experiments for optimizing pyrazolo[1,5-a]pyrimidine solubility without compromising activity?

  • Introduce polar groups : Replace tert-butyl with PEGylated carbamates to enhance aqueous solubility .
  • Prodrug strategies : Mask hydrophobic groups (e.g., trifluoromethyl) with enzymatically cleavable linkers .
  • Co-crystal screening : Improve bioavailability via salt formation (e.g., hydrochloride salts) .

Q. What in vitro models are suitable for evaluating immunomodulatory effects of these compounds?

  • THP-1 macrophage assay : Measure TNF-α/IL-6 suppression for psoriasis/SLE activity .
  • Jurkat T-cell proliferation : Assess Lck kinase inhibition (IC₅₀ < 100 nM indicates high potency) .
  • PBMC-based assays : Test cytokine secretion (IFN-γ, IL-17) to predict in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.